Disodium di-N,N'-(2-hydroxyethyl)ethylenediaminediacetate

Catalog No.
S13214959
CAS No.
74988-17-3
M.F
C10H18N2Na2O6
M. Wt
308.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disodium di-N,N'-(2-hydroxyethyl)ethylenediaminedi...

CAS Number

74988-17-3

Product Name

Disodium di-N,N'-(2-hydroxyethyl)ethylenediaminediacetate

IUPAC Name

disodium;2-[2-[carboxylatomethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate

Molecular Formula

C10H18N2Na2O6

Molecular Weight

308.24 g/mol

InChI

InChI=1S/C10H20N2O6.2Na/c13-5-3-11(7-9(15)16)1-2-12(4-6-14)8-10(17)18;;/h13-14H,1-8H2,(H,15,16)(H,17,18);;/q;2*+1/p-2

InChI Key

CMKOOUVVCQPJJW-UHFFFAOYSA-L

Canonical SMILES

C(CN(CCO)CC(=O)[O-])N(CCO)CC(=O)[O-].[Na+].[Na+]

Disodium di-N,N'-(2-hydroxyethyl)ethylenediaminediacetate, commonly referred to as disodium ethylenediamine-N,N'-diacetate, is a chelating agent that is part of the ethylenediamine family. This compound contains two acetic acid groups and two hydroxyethyl substituents attached to the ethylenediamine backbone. The structural formula can be represented as:

C8H14N2O6Na2\text{C}_8\text{H}_{14}\text{N}_2\text{O}_6\text{Na}_2

This compound is primarily utilized for its ability to bind metal ions, making it valuable in various chemical and biological applications.

, primarily involving metal ion complexation. The reaction mechanism typically involves the formation of stable chelates with divalent and trivalent metal ions such as iron, copper, and zinc. The general reaction can be represented as:

Mn++EDTA M EDTA (n2)\text{M}^{n+}+\text{EDTA}\rightarrow \text{ M EDTA }^{(n-2)}

where Mn+\text{M}^{n+} represents a metal ion and EDTA\text{EDTA} denotes the disodium di-N,N'-(2-hydroxyethyl)ethylenediaminediacetate.

Disodium di-N,N'-(2-hydroxyethyl)ethylenediaminediacetate exhibits significant biological activity due to its chelating properties. It is known to influence the bioavailability of essential trace metals and has been studied for its potential therapeutic applications in conditions involving metal overload, such as hemochromatosis. Additionally, it may have antioxidant properties by sequestering free metal ions that catalyze oxidative reactions.

Several methods exist for synthesizing disodium di-N,N'-(2-hydroxyethyl)ethylenediaminediacetate:

  • Carboxymethylation of Ethylenediamine: Ethylenediamine is reacted with chloroacetic acid under basic conditions to introduce the acetic acid groups.
  • Hydrolysis of Precursor Compounds: Starting from N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid, hydrolysis can yield the desired product through controlled conditions.
  • Direct Synthesis from Ethylene Diamine: This method involves the direct reaction of ethylene diamine with acetic anhydride followed by treatment with sodium hydroxide to yield the disodium salt form.

Disodium di-N,N'-(2-hydroxyethyl)ethylenediaminediacetate is widely used in various fields:

  • Agriculture: As a micronutrient chelator in fertilizers to enhance nutrient uptake by plants.
  • Medicine: In chelation therapy for treating heavy metal poisoning.
  • Industrial: In water treatment processes to remove heavy metals from wastewater.
  • Analytical Chemistry: As a reagent in complexometric titrations for determining metal ion concentrations.

Studies have shown that disodium di-N,N'-(2-hydroxyethyl)ethylenediaminediacetate interacts effectively with various metal ions, forming stable complexes. Its interaction with iron ions has been particularly noted for its role in enhancing iron absorption in biological systems. Research indicates that this compound can modulate the bioavailability of metals like zinc and copper, impacting their physiological roles.

Disodium di-N,N'-(2-hydroxyethyl)ethylenediaminediacetate shares similarities with other chelating agents, particularly those derived from ethylenediamine. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Ethylenediaminetetraacetic acidTetra-acidic chelatorStronger binding capacity for divalent metals
N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acidBis-acidic chelatorMore selective for specific metal ions
N,N'-diacetylethylenediamineDi-acidic chelatorSimpler structure; less effective than disodium variant
N,N'-di(2-hydroxypropyl)ethylenediamineHydroxylated derivativeHigher solubility in organic solvents

Disodium di-N,N'-(2-hydroxyethyl)ethylenediaminediacetate stands out due to its dual hydroxyethyl substituents, which enhance its solubility and binding properties compared to simpler ethylenediamine derivatives. This uniqueness allows it to perform effectively in both biological and industrial applications where metal ion binding is critical.

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

308.09602486 g/mol

Monoisotopic Mass

308.09602486 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-10

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